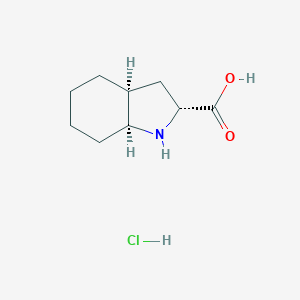

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative that has garnered significant attention in pharmacological research due to its potential biological activities. This compound is structurally related to various indole derivatives, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

The molecular formula of this compound is C9H15NO2⋅HCl. The compound features three chiral centers and can exist as multiple stereoisomers. Its unique bicyclic structure allows it to interact favorably with biological targets, influencing various physiological processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole-2-carboxylic acid derivatives. For example, a derivative of indole-2-carboxylic acid was shown to inhibit the strand transfer of HIV-1 integrase effectively. This inhibition is attributed to the chelation of Mg²⁺ ions within the active site of the integrase enzyme by the compound's carboxyl group and indole core . The compound exhibited an IC₅₀ value of 0.13 μM, indicating potent activity against HIV-1 integrase.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid derivative | 0.13 | Chelation of Mg²⁺ ions in integrase |

Antihypertensive Applications

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of antihypertensive drugs such as Perindopril and Trandolapril. These medications work by inhibiting angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure . The compound's role as a building block in these pharmaceuticals underscores its importance in cardiovascular health.

The mechanism through which (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid exerts its biological effects primarily involves its incorporation into peptides and proteins. This incorporation can stabilize specific conformations crucial for protein function, particularly in enzymes involved in critical metabolic pathways.

Study on Antiviral Efficacy

In a recent study focused on the antiviral efficacy of indole derivatives, researchers synthesized several compounds based on the indole scaffold and evaluated their inhibitory effects against HIV-1 integrase. The study found that modifications at specific positions on the indole ring significantly enhanced antiviral activity. For instance, introducing halogenated groups at the C6 position improved interaction with viral DNA through π-π stacking interactions .

Synthesis and Characterization

The synthesis of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves diastereoselective alkylation methods that yield enantiopure derivatives. Advanced analytical techniques such as HPLC have been employed to ensure purity and quantify isomers during synthesis .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structure allows for modifications that enhance biological activity and selectivity.

- Case Study : The synthesis of trandolapril, an antihypertensive agent, utilizes (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a key precursor. This highlights its importance in developing drugs that manage blood pressure effectively and safely .

-

Organic Synthesis

- As a versatile building block, this compound is employed in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives that are useful in further synthetic pathways.

- Data Table : Common Reactions Involving (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

Reaction Type Common Reagents Major Products Oxidation Potassium permanganate Indole derivatives Reduction Sodium borohydride Amino derivatives Substitution Halogens Alkylated derivatives -

Biological Activity

- Research indicates that (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid exhibits biological activity that may influence cellular signaling pathways. This makes it a candidate for further studies in drug development targeting specific receptors or enzymes.

- Mechanism of Action : The compound interacts with specific molecular targets and modulates their activity, potentially leading to therapeutic effects in various disease models.

-

Industrial Applications

- Beyond pharmaceuticals, this compound finds applications in the industrial production of various chemicals and materials due to its structural properties and reactivity. It can serve as a precursor for the synthesis of polymers and other industrially relevant compounds.

Propiedades

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.